molecular formula C17H21NO2 B15163640 2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole CAS No. 189750-26-3

2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole

Cat. No.: B15163640
CAS No.: 189750-26-3
M. Wt: 271.35 g/mol
InChI Key: ZIIXWPSASLCJGA-UHFFFAOYSA-N
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Description

2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxy groups, a phenyl group, and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Addition of Phenyl and Prop-1-en-2-yl Groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole: Similar structure but with methoxy groups instead of ethoxy groups.

    2,3-Diethoxy-5-methyl-2-(prop-1-en-2-yl)-2H-pyrrole: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

2,3-Diethoxy-5-phenyl-2-(prop-1-en-2-yl)-2H-pyrrole is unique due to the combination of its ethoxy, phenyl, and prop-1-en-2-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

189750-26-3

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2,3-diethoxy-5-phenyl-2-prop-1-en-2-ylpyrrole

InChI

InChI=1S/C17H21NO2/c1-5-19-16-12-15(14-10-8-7-9-11-14)18-17(16,13(3)4)20-6-2/h7-12H,3,5-6H2,1-2,4H3

InChI Key

ZIIXWPSASLCJGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC1(C(=C)C)OCC)C2=CC=CC=C2

Origin of Product

United States

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